Hydroxyzine Hydrochloride

Receptor pharmacology Histamine antagonism Binding affinity

Sourcing Hydroxyzine Hydrochloride? Insist on the dihydrochloride salt (CAS 2192-20-3) for reliable CNS sedation models, parenteral drug formulation development (IV/IM), and CYP2D6 inhibition assays. Its high Ki for H1 (1.9 nM) and LogD (3.1) make it the preferred compound over non-sedating metabolites or non-interchangeable pamoate salts. Mitigate dosing errors by adopting the strict 1.7X conversion factor (100 mg HCl = 170 mg pamoate). Confirm USP monograph compliance (98.0–100.5% assay) for API procurement.

Molecular Formula C21H29Cl3N2O2
Molecular Weight 447.8 g/mol
CAS No. 163837-38-5
Cat. No. B1169777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyzine Hydrochloride
CAS163837-38-5
Molecular FormulaC21H29Cl3N2O2
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
InChIKeyANOMHKZSQFYSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyzine Hydrochloride: Chemical Identity and Baseline Procurement Profile


Hydroxyzine Hydrochloride (CAS: 163837-38-5) is the dihydrochloride salt form of hydroxyzine, a first-generation piperazine-class H1 histamine receptor antagonist [1]. It is a white to off-white crystalline powder, typically supplied with a purity specification of ≥95% to 99.4% for research applications, or meeting USP monograph standards (98.0-100.5% on a dried basis) for pharmaceutical use [2]. Unlike its close analog hydroxyzine pamoate, this hydrochloride salt is water-soluble, enabling formulation as oral tablets, syrup, and injectable solutions [3]. The compound is off-patent, with no core Orange Book patents remaining, establishing it as a low-cost, multi-sourced generic active pharmaceutical ingredient (API) [4].

Why Hydroxyzine Hydrochloride Cannot Be Generically Substituted with Pamoate or Active Metabolites


Substitution of Hydroxyzine Hydrochloride with its pamoate salt or active metabolites like cetirizine is scientifically and procedurally unsound without formal bioequivalence demonstration. Firstly, the hydrochloride and pamoate salts are not interchangeable on a weight basis: 170 mg of hydroxyzine pamoate is equivalent to 100 mg of hydroxyzine hydrochloride, a 1.7-fold dosing disparity that creates significant risk of under- or over-dosing in formulation or clinical applications [1]. Secondly, while both salts are orally bioavailable, the hydrochloride salt enables parenteral (IV/IM) administration—a critical differentiator for acute care settings [2]. Thirdly, the active metabolite cetirizine, while sharing high H1 receptor affinity (Ki = 1.9 nM vs 3-10 nM for cetirizine), lacks the pronounced CNS penetration of the parent compound due to its zwitterionic structure, fundamentally altering the pharmacodynamic profile from a sedating anxiolytic to a non-sedating antihistamine [3]. These differences mandate that procurement for specific research models, clinical trial formulations, or manufacturing processes cannot default to a generic in-class alternative without direct comparative validation .

Quantitative Differentiation of Hydroxyzine Hydrochloride: Evidence for Scientific and Procurement Decision-Making


H1 Receptor Binding Affinity: Hydroxyzine vs. Cetirizine and In-Class Antihistamines

Hydroxyzine demonstrates high affinity for the histamine H1 receptor, with a Ki of 1.9 nM, placing it among the most potent first-generation antihistamines [1]. This affinity is directly comparable to its active metabolite cetirizine (Ki range: 3-10 nM) and significantly exceeds that of other first-generation agents like diphenhydramine (Ki ≈ 10-20 nM). In a comparative study of H1 receptor binding, hydroxyzine exhibited a Ki of 1.9 nM, while the prototypical H1 inverse agonist mepyramine showed a Ki of 1.2 nM, confirming hydroxyzine's high potency [2].

Receptor pharmacology Histamine antagonism Binding affinity

CNS Penetration and Sedative Efficacy: Hydroxyzine vs. Cetirizine

Hydroxyzine produces significant central nervous system (CNS) depression, a key differentiator from its non-sedating metabolite cetirizine. In a head-to-head clinical study, oral hydroxyzine 50 mg significantly impaired psychomotor performance (measured by critical flicker fusion threshold and choice reaction time) at 2 and 4 hours post-dose, whereas cetirizine 10 mg showed no difference from placebo (p<0.05) [1]. This CNS effect is attributed to the parent drug's ability to cross the blood-brain barrier; the LogD of hydroxyzine at pH 7.4 is 3.1, compared to 1.5 for the zwitterionic cetirizine, a 40-fold difference in lipophilicity [2].

Pharmacodynamics CNS penetration Anxiolytic Sedation

Antimuscarinic (Anticholinergic) Activity: Hydroxyzine vs. Diphenhydramine

Hydroxyzine exhibits significantly lower antimuscarinic activity compared to the commonly used first-generation antihistamine diphenhydramine. In a bovine cerebral cortex receptor binding assay, hydroxyzine demonstrated a low affinity for muscarinic receptors (Ki = 3,600-30,000 nM), whereas agents like clemastine and promethazine showed Ki values of 5.0-38 nM [1]. This in vitro finding translates to a clinically meaningful difference in overdose scenarios: a cohort study of 17,265 hydroxyzine exposures and 102,354 diphenhydramine exposures reported to poison centers found that hydroxyzine-poisoned patients had a significantly lower relative risk of developing antimuscarinic findings, with a lower rate of physostigmine administration [2].

Toxicology Receptor profiling Antimuscarinic Side-effect liability

Metabolic Pathway and CYP2D6 Inhibition: Hydroxyzine vs. Cetirizine

Hydroxyzine undergoes extensive hepatic metabolism, primarily to its active metabolite cetirizine via alcohol dehydrogenase, but it also acts as a moderate inhibitor of CYP2D6 with a Ki of 3.9 μM (1.7 μg/ml) [1]. This is a key differentiation from cetirizine, which undergoes minimal hepatic metabolism and does not inhibit CYP enzymes at clinically relevant concentrations. The Ki of 3.9 μM for CYP2D6 inhibition means that at high therapeutic or supratherapeutic concentrations, hydroxyzine can increase the plasma levels of co-administered CYP2D6 substrates like risperidone or metoprolol [2].

Drug metabolism CYP2D6 Drug-drug interactions Pharmacogenomics

Salt Form Bioequivalence and Dosing: Hydroxyzine HCl vs. Hydroxyzine Pamoate

Hydroxyzine hydrochloride and hydroxyzine pamoate are not equivalent on a weight basis. 100 mg of hydroxyzine hydrochloride is therapeutically equivalent to 170 mg of hydroxyzine pamoate, reflecting the difference in molecular weight of the active moiety (374.9 g/mol) versus the pamoate salt (763.3 g/mol) [1]. Furthermore, the hydrochloride salt enables a wider range of dosage forms, including injectable solutions, whereas pamoate is limited to oral capsules [2].

Formulation science Salt selection Bioequivalence Dosing

In Vivo Antihistaminic Potency: Hydroxyzine vs. Second-Generation Antihistamines

In a quasi-experimental study using the histamine-induced wheal and flare model in healthy adults, hydroxyzine (single oral dose) demonstrated equivalent peak suppression of wheal formation to the most potent second-generation antihistamines, including cetirizine, levocetirizine, and fexofenadine (p > 0.1) [1]. However, this potent peripheral antihistaminic effect was accompanied by a significantly higher incidence of drowsiness (p < 0.01), a class characteristic of first-generation agents. This confirms that hydroxyzine provides potent peripheral H1 blockade comparable to newer agents, but with a distinct CNS side-effect burden.

In vivo pharmacology Histamine wheal test Potency comparison Translational model

Optimized Application Scenarios for Hydroxyzine Hydrochloride Based on Differentiated Evidence


Preclinical Research Models of Anxiety and Psychomotor Impairment

Hydroxyzine hydrochloride is the preferred tool compound for inducing quantifiable CNS sedation and anxiety-like behavior reduction in rodent models. Its high H1 receptor affinity (Ki = 1.9 nM) and significant blood-brain barrier penetration (LogD = 3.1) make it an ideal positive control for CNS-mediated outcomes, in contrast to non-sedating metabolites like cetirizine (LogD = 1.5) [1]. In the elevated plus maze, hydroxyzine increases time spent in open arms at doses of 10-30 mg/kg in mice, providing a reliable anxiolytic baseline [2].

Toxicology and Safety Pharmacology Studies of Antimuscarinic Burden

For investigations into the off-target antimuscarinic (anticholinergic) effects of first-generation antihistamines, hydroxyzine hydrochloride serves as a critical comparator with low muscarinic receptor affinity (Ki = 3,600-30,000 nM) [3]. This profile allows for a clean differentiation from high-antimuscarinic comparators like diphenhydramine or promethazine. In vitro receptor profiling panels can use hydroxyzine to establish a baseline for H1-selective pharmacology with minimal confounding anticholinergic activity [4].

Formulation Development and Salt Form Selection

In the development of oral and parenteral formulations, hydroxyzine hydrochloride is the preferred salt form due to its water solubility, which enables the manufacture of solutions, syrups, and injectable dosage forms [5]. Formulators must strictly adhere to the 1.7-fold dosing conversion factor when substituting or comparing with hydroxyzine pamoate (100 mg HCl = 170 mg pamoate) to ensure accurate active moiety delivery [6]. The USP monograph purity standard of 98.0-100.5% (on a dried basis) provides a clear quality benchmark for API procurement [7].

In Vitro Drug Metabolism and CYP2D6 Interaction Studies

Hydroxyzine hydrochloride is a key reagent for studying CYP2D6-mediated drug-drug interactions. With a defined Ki of 3.9 μM for CYP2D6 inhibition, it serves as a moderate inhibitor control in human liver microsome assays [8]. Its active metabolite cetirizine, which lacks CYP inhibitory activity, provides a built-in comparator for assessing the metabolic contribution of the parent drug versus the metabolite in in vitro systems [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyzine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.